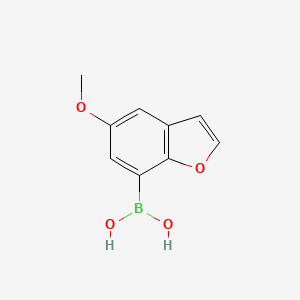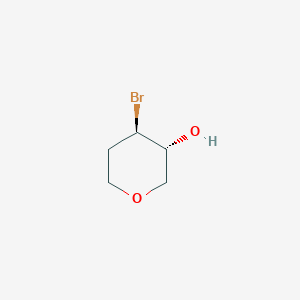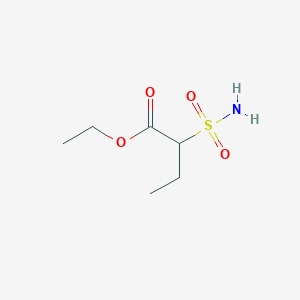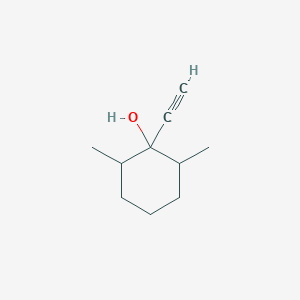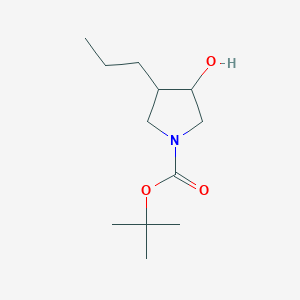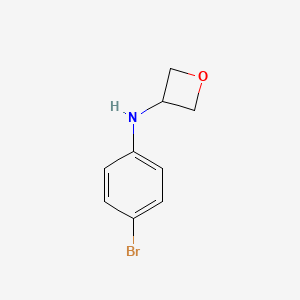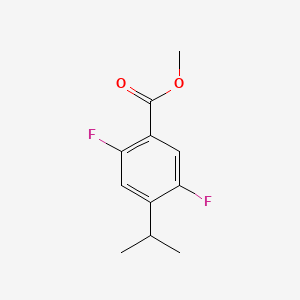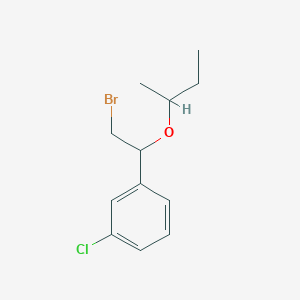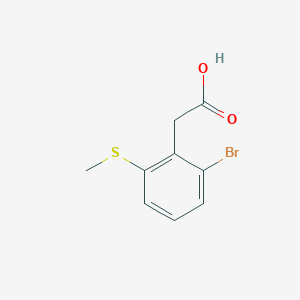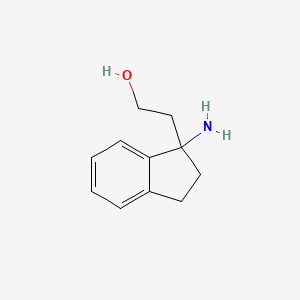
2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound that features a unique structure combining an indane moiety with an amino alcohol functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the reduction of 1-indanone derivatives followed by amination. One common method involves the reduction of 1-indanone using sodium borohydride (NaBH4) to yield 1-indanol, which is then subjected to amination using ammonia or an amine source under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol functionality allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-indanol: A precursor in the synthesis of 2-(1-amino-2,3-dihydro-1H-inden-1-yl)ethan-1-ol.
2,3-dihydro-1H-inden-1-one: Another related compound with a similar indane structure.
1-amino-2,3-dihydro-1H-inden-2-ol: A structural isomer with different functional group positioning.
Uniqueness
This compound is unique due to its combination of an indane moiety with an amino alcohol functionality, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(1-amino-2,3-dihydroinden-1-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-8-13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2 |
InChI Key |
NAHHIXUZCCZNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


